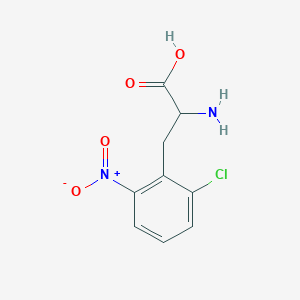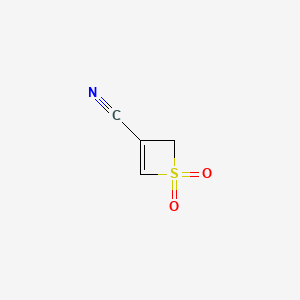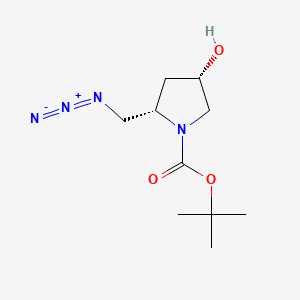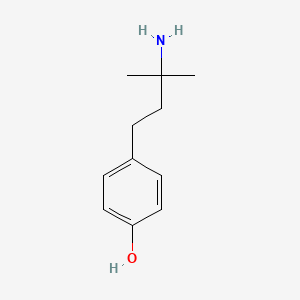![molecular formula C10H7NOS B13589187 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one is a heterocyclic compound that features a benzothiazole ring fused with a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one typically involves the condensation of benzothiazole derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where benzothiazole-2-carbaldehyde reacts with acetone in the presence of a base such as piperidine or pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a saturated alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one can be compared with other benzothiazole derivatives:
Similar Compounds: Benzothiazole, 2-(2-benzothiazolyl)acetic acid, and various benzothiazole-based Schiff bases.
Uniqueness: The presence of the propenone moiety in this compound imparts unique reactivity and bioactivity compared to other benzothiazole derivatives. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H7NOS |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H7NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6H,1H2 |
Clé InChI |
RSMIRTBJXGTJOS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


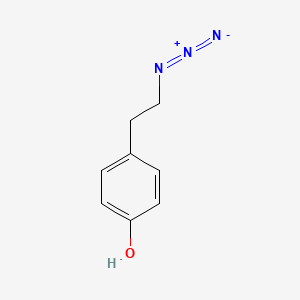
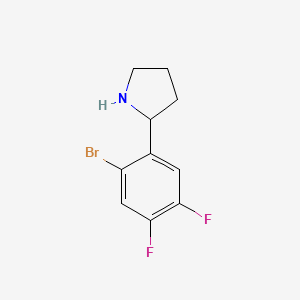
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
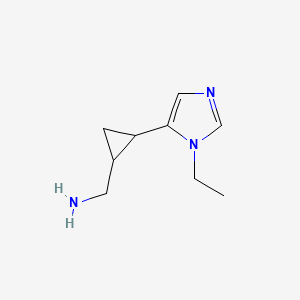
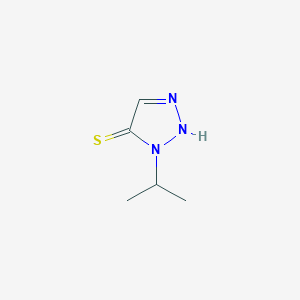

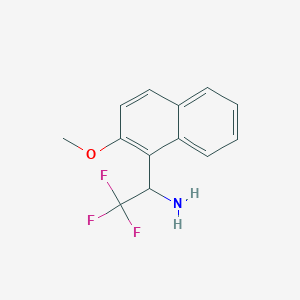
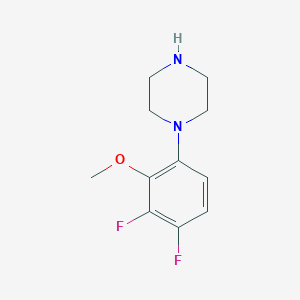
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
